Hydroxyisoleucine

Description

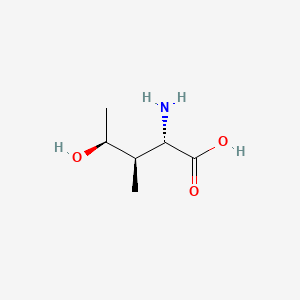

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2S,3R,4S)-2-amino-4-hydroxy-3-methylpentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO3/c1-3(4(2)8)5(7)6(9)10/h3-5,8H,7H2,1-2H3,(H,9,10)/t3-,4-,5-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSCCDBFHNMXNME-YUPRTTJUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C)O)C(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]([C@H](C)O)[C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90203947 | |

| Record name | Hydroxyisoleucine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90203947 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55399-93-4 | |

| Record name | (2S,3R,4S)-4-Hydroxyisoleucine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=55399-93-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hydroxyisoleucine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055399934 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hydroxyisoleucine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90203947 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | HYDROXYISOLEUCINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4SWT01T54O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Discovery and Scientific Exploration of (2S, 3R, 4S)-4-Hydroxyisoleucine in Fenugreek

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction: (2S, 3R, 4S)-4-hydroxyisoleucine is a non-proteinogenic amino acid predominantly found in fenugreek (Trigonella foenum-graecum) seeds.[1][2] Its discovery has garnered significant attention within the scientific community due to its potent insulinotropic and anti-diabetic properties.[3][4] This technical guide provides a comprehensive overview of the discovery, isolation, characterization, and biological activity of this unique compound, tailored for researchers, scientists, and professionals in drug development.

Discovery and Structural Elucidation

The journey to identifying (2S, 3R, 4S)-4-hydroxyisoleucine began with traditional observations of fenugreek's anti-diabetic effects.[3] Scientific investigation led to the isolation and characterization of this novel amino acid, which was found to be responsible for a significant portion of fenugreek's therapeutic properties.[1] Structurally, it is an isomer of 4-hydroxyisoleucine (B15566), and the (2S, 3R, 4S) configuration is the most biologically active form.

Quantitative Analysis

The concentration of (2S, 3R, 4S)-4-hydroxyisoleucine in fenugreek seeds can vary depending on the geographical origin and genotype of the plant. The table below summarizes the reported concentrations from various studies.

| Geographic Origin/Genotype | Concentration of (2S, 3R, 4S)-4-Hydroxyisoleucine (% of dry seed weight) | Reference |

| India | 0.015% | [2] |

| Greece | 0.2% | |

| Iran | 0.4% | [2] |

| Various Genotypes | 0.41% - 1.90% | [5] |

Experimental Protocols

Extraction and Isolation of (2S, 3R, 4S)-4-Hydroxyisoleucine

A common method for the isolation of 4-hydroxyisoleucine from fenugreek seeds involves a multi-step process beginning with solvent extraction followed by ion-exchange chromatography.

Methodology:

-

Defatting: Powdered fenugreek seeds are first defatted using a non-polar solvent like hexane (B92381) to remove lipids.

-

Extraction: The defatted seed powder is then extracted with an aqueous ethanol (B145695) solution (e.g., 50-70% ethanol).

-

Concentration: The resulting extract is concentrated under reduced pressure to remove the solvent.

-

Ion-Exchange Chromatography: The concentrated extract is passed through a cation exchange resin column. The column is washed to remove neutral and anionic compounds. 4-hydroxyisoleucine, being an amino acid, binds to the resin and is subsequently eluted using a basic solution, such as 1N ammonium (B1175870) hydroxide.

-

Purification: The eluted fractions containing 4-hydroxyisoleucine are collected, pooled, and can be further purified by techniques like crystallization.

Analytical Quantification

High-Performance Liquid Chromatography (HPLC) and High-Performance Thin-Layer Chromatography (HPTLC) are robust methods for the quantification of 4-hydroxyisoleucine in fenugreek extracts.

a) HPLC Method

-

Column: C18 reverse-phase column.

-

Mobile Phase: A gradient elution is typically used. For instance, a gradient of Solvent A (e.g., 65 mmol Sodium acetate, 1.5% tetrahydrofuran, pH 5.7) and Solvent B (e.g., methanol).

-

Detection: Fluorescence detection is often employed after pre-column derivatization with a reagent like o-phthaldialdehyde (OPA).

-

Retention Time: The retention time for 4-hydroxyisoleucine will vary based on the specific method parameters but is typically well-resolved from other amino acids.

b) HPTLC Method

-

Stationary Phase: Silica gel 60 F254 plates.

-

Mobile Phase: A common mobile phase is a mixture of butanol, acetic acid, and water (e.g., 4:1:1, v/v/v).

-

Detection: The plates can be visualized under UV light (e.g., 254 nm). For specific detection of amino acids, the plate is sprayed with a ninhydrin (B49086) solution and heated, which results in colored spots. The density of the spots can be quantified using a densitometer.

-

Rf Value: The retardation factor (Rf) for 4-hydroxyisoleucine is characteristic under specific chromatographic conditions.

Biological Activity and Signaling Pathways

(2S, 3R, 4S)-4-hydroxyisoleucine exhibits its anti-diabetic effects through two primary mechanisms: stimulating insulin (B600854) secretion from pancreatic β-cells in a glucose-dependent manner and improving insulin sensitivity in peripheral tissues.

Insulin Secretion from Pancreatic β-Cells

4-hydroxyisoleucine potentiates glucose-stimulated insulin secretion (GSIS).[3] This means its effect is more pronounced at higher blood glucose levels, which reduces the risk of hypoglycemia, a common side effect of some anti-diabetic drugs. The exact molecular mechanism is still under investigation but is known to be a direct effect on the pancreatic islets.[3]

Improving Insulin Sensitivity via AMPK and Akt Signaling Pathways

In peripheral tissues like skeletal muscle and liver, 4-hydroxyisoleucine has been shown to improve insulin sensitivity by activating key signaling pathways, namely the AMP-activated protein kinase (AMPK) and the Protein Kinase B (Akt) pathways.[6][7]

Activation of these pathways leads to a cascade of downstream effects, including the translocation of glucose transporter 4 (GLUT4) to the cell membrane, which facilitates glucose uptake from the bloodstream into the cells.[8][9][10]

Key Steps in the Signaling Cascade:

-

AMPK Activation: 4-hydroxyisoleucine promotes the phosphorylation and activation of AMPK.

-

Akt Activation: It also leads to the phosphorylation and activation of Akt.

-

PI3K Involvement: The activation of Akt is dependent on phosphoinositide 3-kinase (PI3K).[8][10]

-

GLUT4 Translocation: Activated Akt promotes the translocation of GLUT4-containing vesicles to the plasma membrane.

-

Glucose Uptake: The increased presence of GLUT4 on the cell surface enhances the uptake of glucose into the cell, thereby lowering blood glucose levels.

Conclusion

The discovery of (2S, 3R, 4S)-4-hydroxyisoleucine in fenugreek has opened up new avenues for the development of novel therapeutics for metabolic disorders, particularly type 2 diabetes. Its dual action of enhancing insulin secretion and improving insulin sensitivity makes it a compelling candidate for further research and clinical investigation. The detailed experimental protocols and understanding of its molecular mechanisms provided in this guide serve as a valuable resource for scientists and drug development professionals working in this exciting field.

References

- 1. researchgate.net [researchgate.net]

- 2. 4-Hydroxyisoleucine from Fenugreek (Trigonella foenum-graecum): Effects on Insulin Resistance Associated with Obesity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 4-Hydroxyisoleucine: a novel amino acid potentiator of insulin secretion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. phytojournal.com [phytojournal.com]

- 5. Frontiers | Characterization of bioactive compounds in fenugreek genotypes in varying environments: diosgenin, trigonelline, and 4-hydroxyisoleucine [frontiersin.org]

- 6. 4-Hydroxyisoleucine improves insulin resistance by promoting mitochondrial biogenesis and act through AMPK and Akt dependent pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 2024.sci-hub.se [2024.sci-hub.se]

- 8. 4-Hydroxyisoleucine stimulates glucose uptake by increasing surface GLUT4 level in skeletal muscle cells via phosphatidylinositol-3-kinase-dependent pathway [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

4-Hydroxyisoleucine: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

An In-depth Exploration of a Novel Nonprotein Amino Acid with Therapeutic Potential in Metabolic Disorders

Abstract

4-Hydroxyisoleucine (B15566) (4-HIL) is a nonprotein amino acid predominantly found in the seeds of fenugreek (Trigonella foenum-graecum).[1][2][3][4] This unique branched-chain amino acid has garnered significant scientific interest for its potent pharmacological activities, particularly its insulinotropic, anti-hyperglycemic, and anti-dyslipidemic properties.[5][6] This technical guide provides a comprehensive overview of 4-hydroxyisoleucine, encompassing its biological functions, mechanisms of action, and experimental data. It is intended to serve as a resource for researchers, scientists, and professionals in the field of drug development who are exploring novel therapeutic agents for metabolic diseases such as type 2 diabetes and obesity.

Introduction: The Profile of a Promising Nonprotein Amino Acid

4-Hydroxyisoleucine is a unique amino acid that is not incorporated into proteins and is primarily found in plants, with fenugreek seeds being its most abundant natural source.[1][4] It exists in two isomeric forms, with the (2S, 3R, 4S) configuration being the major and more biologically active isomer.[3][7][8][9] Unlike many conventional anti-diabetic agents, 4-HIL exhibits a glucose-dependent mechanism of action, which minimizes the risk of hypoglycemia.[5][10][11] Its multifaceted effects on glucose and lipid metabolism position it as a compelling candidate for the management of metabolic syndrome.[6]

Biological Activities and Therapeutic Potential

The therapeutic potential of 4-hydroxyisoleucine stems from its diverse biological activities, which primarily target key aspects of metabolic regulation.

Glucose Homeostasis and Anti-diabetic Effects

The most well-documented effect of 4-hydroxyisoleucine is its ability to regulate blood glucose levels. This is achieved through a dual mechanism:

-

Insulinotropic Activity: 4-HIL directly stimulates pancreatic β-cells to release insulin (B600854) in a glucose-dependent manner.[1][2][5][10][11] This means that it enhances insulin secretion only when blood glucose levels are elevated, thereby reducing the risk of hypoglycemia, a common side effect of some anti-diabetic drugs.[5]

-

Enhanced Insulin Sensitivity: Beyond its effects on insulin secretion, 4-HIL has been shown to improve insulin sensitivity in peripheral tissues such as muscle, liver, and adipose tissue.[1][6] It promotes glucose uptake in these tissues, contributing to lower blood glucose levels.[2][12]

Lipid Metabolism and Anti-dyslipidemic Effects

4-Hydroxyisoleucine has demonstrated beneficial effects on lipid profiles, which are often dysregulated in metabolic disorders. Studies have shown that 4-HIL can:

-

Lower total cholesterol and LDL-cholesterol levels.[1][13][14]

-

Increase the ratio of HDL-cholesterol to total cholesterol.

These effects are likely mediated by improvements in insulin sensitivity and the regulation of genes involved in lipid metabolism.[15]

Weight Management and Anti-obesity Effects

In animal models of diet-induced obesity, 4-hydroxyisoleucine has been shown to reduce body weight.[6] This effect is associated with a decrease in both plasma insulin and glucose levels.[6] Its ability to improve insulin sensitivity and regulate nutrient partitioning may contribute to its potential as a weight management agent.[3]

Mechanism of Action: Unraveling the Signaling Pathways

The biological effects of 4-hydroxyisoleucine are underpinned by its interaction with key cellular signaling pathways involved in metabolic regulation.

Pancreatic β-Cell Stimulation

The insulinotropic effect of 4-HIL is a direct action on pancreatic β-cells.[5][10][11] While the precise molecular targets are still under investigation, it is known that this stimulation is dependent on ambient glucose concentrations.[5][10][11] The pattern of insulin secretion induced by 4-HIL is biphasic and occurs without altering the secretion of glucagon (B607659) and somatostatin.[3][10][11]

Insulin Signaling Pathway

In peripheral tissues, 4-hydroxyisoleucine enhances insulin sensitivity by modulating the insulin signaling cascade. Key events include:

-

Activation of PI3K/Akt Pathway: 4-HIL has been shown to activate the phosphatidylinositol 3-kinase (PI3K)-Akt signaling pathway.[6][12][16] This is a central pathway in insulin action.

-

Increased GLUT4 Translocation: Activation of the PI3K/Akt pathway leads to the translocation of the glucose transporter type 4 (GLUT4) to the plasma membrane in muscle and adipose cells.[1][12][17] This increases the uptake of glucose from the bloodstream into the cells.[12]

The following diagram illustrates the proposed mechanism of 4-hydroxyisoleucine in enhancing insulin sensitivity.

Anti-inflammatory Effects

Chronic low-grade inflammation is a hallmark of obesity and insulin resistance. 4-Hydroxyisoleucine has been shown to possess anti-inflammatory properties by reducing the production of pro-inflammatory cytokines like TNF-α and modulating macrophage activity.[1][9]

The workflow for investigating the anti-inflammatory effects of 4-HIL is depicted below.

Quantitative Data Summary

The following tables summarize the key quantitative data from various preclinical and clinical studies on 4-hydroxyisoleucine.

Table 1: In Vitro Efficacy of 4-Hydroxyisoleucine

| Parameter | Cell/Tissue Type | Effective Concentration | Observed Effect | Reference |

| Insulin Secretion | Rat and Human Pancreatic Islets | 100 µM - 1 mM | Potentiation of glucose-induced insulin release | [10][11] |

| Insulin Secretion | Isolated Rat Pancreatic Islets | 200 µM | Significant increase in insulin release | [7] |

| Glucose Uptake | L6-GLUT4myc Myotubes | Not specified | Substantial increase in 2-DG uptake | [12] |

| Glucose Uptake | 3T3-L1 Adipocytes | Dose-dependent | Increased glucose uptake in insulin-resistant cells | [17] |

Table 2: In Vivo Efficacy of 4-Hydroxyisoleucine in Animal Models

| Animal Model | Dosage | Duration | Key Findings | Reference |

| Normal Rats (IVGTT) | 18 mg/kg | Single dose | Improved glucose tolerance | [5] |

| Normal Dogs (OGTT) | 18 mg/kg | Single dose | Improved glucose tolerance | [5] |

| NIDD Rats | 50 mg/kg | 6 days | Reduced basal hyperglycemia and insulinemia | [5] |

| Diet-induced Obese Mice | Not specified | Not specified | Reduced body weight, plasma insulin, and glucose | [6] |

| Dyslipidemic Hamster | Not specified | Not specified | Decreased plasma triglycerides, total cholesterol, and free fatty acids | |

| db/db Mice | Not specified | Not specified | Improved blood glucose, insulin, and lipid levels | [18] |

Table 3: Pharmacokinetic Parameters of 4-Hydroxyisoleucine

| Species | Route | Dose | Cmax | Tmax | Absolute Bioavailability | Reference |

| Rat | Oral | 50 mg/kg | 11,356 ± 844 ng/mL | 1 h | 56.8% | [19] |

| Human | Oral | 150 mg | 2.42 ± 0.61 µg/mL | 0.5 h | Not Applicable | [20][21] |

Experimental Protocols

This section outlines the general methodologies for key experiments involving 4-hydroxyisoleucine.

Extraction and Purification of 4-Hydroxyisoleucine from Fenugreek Seeds

A common procedure for the isolation of 4-hydroxyisoleucine from fenugreek seeds involves the following steps:

-

Defatting: The powdered fenugreek seeds are first defatted using a non-polar solvent like hexane.[22]

-

Extraction: The defatted material is then extracted with an alcohol-water mixture, typically 70% ethanol.[22][23]

-

Purification: The crude extract is further purified using ion-exchange chromatography. The extract is passed through a cation exchange resin, and 4-HIL is subsequently eluted with a basic solution such as ammonia.[22][24]

-

Crystallization: The purified fraction is concentrated, and 4-hydroxyisoleucine can be crystallized using a solvent like diethyl ether.[22]

In Vitro Insulin Secretion Assay

The effect of 4-hydroxyisoleucine on insulin secretion can be assessed using isolated pancreatic islets from rats or humans.

-

Islet Isolation: Pancreatic islets are isolated by collagenase digestion of the pancreas followed by purification.

-

Incubation: Groups of isolated islets are incubated in a buffer solution containing varying concentrations of glucose (e.g., 3 mM, 8.3 mM, 16.7 mM) with and without different concentrations of 4-hydroxyisoleucine.[5]

-

Insulin Measurement: After the incubation period, the supernatant is collected, and the amount of secreted insulin is quantified using methods like radioimmunoassay (RIA) or ELISA.

In Vivo Glucose Tolerance Test (GTT)

The in vivo anti-diabetic activity of 4-hydroxyisoleucine can be evaluated using oral or intravenous glucose tolerance tests in animal models.

-

Animal Model: Normal or diabetic animal models (e.g., Wistar rats, db/db mice) are used.

-

Fasting: The animals are fasted overnight prior to the experiment.

-

Administration: A baseline blood sample is collected. Then, 4-hydroxyisoleucine or a vehicle control is administered, followed by a glucose challenge (oral or intravenous).

-

Blood Sampling: Blood samples are collected at various time points after the glucose challenge (e.g., 0, 15, 30, 60, 120 minutes).

-

Analysis: Plasma glucose and insulin levels are measured for each time point to assess glucose tolerance and insulin response.

Safety and Toxicology

Preclinical studies have indicated a favorable safety profile for 4-hydroxyisoleucine. Acute and subchronic oral toxicity studies in rats have shown a high median lethal dose (LD50) of over 2000 mg/kg of body weight.[25][26][27] The No-Observed-Adverse-Effect Level (NOAEL) has been established at 500 mg/kg of body weight in rats.[25][26][27] Furthermore, studies have shown that 4-hydroxyisoleucine is not mutagenic or genotoxic.[25][26][27]

Conclusion and Future Directions

4-Hydroxyisoleucine, a nonprotein amino acid from fenugreek, has demonstrated significant potential as a therapeutic agent for metabolic disorders. Its unique glucose-dependent insulinotropic activity, coupled with its ability to improve insulin sensitivity and lipid profiles, makes it an attractive candidate for the development of new treatments for type 2 diabetes, obesity, and dyslipidemia. The compound's favorable safety profile further enhances its therapeutic promise.

Future research should focus on elucidating the precise molecular targets of 4-hydroxyisoleucine in pancreatic β-cells and peripheral tissues. Further clinical trials are warranted to establish its efficacy and safety in human populations with metabolic diseases. The development of optimized extraction and synthesis methods will also be crucial for its potential commercialization as a pharmaceutical or nutraceutical product.

References

- 1. mdpi.com [mdpi.com]

- 2. 4-Hydroxyisoleucine: The Key Amino Acid Supporting Blood Sugar [sgbio.nz]

- 3. openaccessjournals.com [openaccessjournals.com]

- 4. iajps.com [iajps.com]

- 5. journals.physiology.org [journals.physiology.org]

- 6. 4-Hydroxyisoleucine: a plant-derived treatment for metabolic syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 4-Hydroxyisoleucine: effects of synthetic and natural analogues on insulin secretion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. 4-Hydroxyisoleucine Alleviates Macrophage-Related Chronic Inflammation and Metabolic Syndrome in Mice Fed a High-Fat Diet - PMC [pmc.ncbi.nlm.nih.gov]

- 10. diabetesjournals.org [diabetesjournals.org]

- 11. 4-Hydroxyisoleucine: a novel amino acid potentiator of insulin secretion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. 4-Hydroxyisoleucine stimulates glucose uptake by increasing surface GLUT4 level in skeletal muscle cells via phosphatidylinositol-3-kinase-dependent pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. 4-Hydroxyisoleucine from Fenugreek (Trigonella foenum-graecum): Effects on Insulin Resistance Associated with Obesity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. caringsunshine.com [caringsunshine.com]

- 16. 4-Hydroxyisoleucine improves insulin resistance by promoting mitochondrial biogenesis and act through AMPK and Akt dependent pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Diosgenin, 4-Hydroxyisoleucine, and Fiber from Fenugreek: Mechanisms of Actions and Potential Effects on Metabolic Syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 18. 4-Hydroxyisoleucine from Fenugreek (Trigonella foenum-graecum): Effects on Insulin Resistance Associated with Obesity - PMC [pmc.ncbi.nlm.nih.gov]

- 19. tandfonline.com [tandfonline.com]

- 20. Human oral pharmacokinetics of 4-hydroxy isoleucine and dosage simulation studies for predicting its pharmacodynamics in diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Human oral pharmacokinetics of 4-hydroxy isoleucine and dosage simulation studies for predicting its pharmacodynamics in diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 22. A Process For Isolation Of 4 this compound (Hil) From Fenugreek [quickcompany.in]

- 23. phytojournal.com [phytojournal.com]

- 24. Study on Extraction and Purification of 4-Hydroxyisoleucine from Trigonella foenungraecum [spkx.net.cn]

- 25. Preclinical Toxicological Evaluation of IDM01: The Botanical Composition of 4-Hydroxyisoleucine- and Trigonelline-based Standardized Fenugreek Seed Extract - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Preclinical Toxicological Evaluation of IDM01: The Botanical Composition of 4-Hydroxyisoleucine- and Trigonelline-based Standardized Fenugreek Seed Extract - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. phcogres.com [phcogres.com]

The Quest for 4-Hydroxyisoleucine: A Technical Guide to its Natural Sources and Analysis

Introduction

4-Hydroxyisoleucine (B15566) (4-HIL) is a non-proteinogenic amino acid recognized for its significant pharmacological properties, particularly its insulinotropic and anti-diabetic effects.[1][2] This has led to considerable interest from the pharmaceutical and nutraceutical industries in identifying and harnessing its natural sources. This technical guide provides a comprehensive overview of the known natural sources of 4-hydroxyisoleucine, methods for its extraction and quantification, and a detailed look at its mechanism of action. Despite extensive research, the natural occurrence of 4-hydroxyisoleucine appears to be remarkably restricted.

Natural Sources of 4-Hydroxyisoleucine: A Near Monopoly

Extensive phytochemical screening and literature reviews reveal that 4-hydroxyisoleucine is almost exclusively found in plants of the Trigonella genus, a member of the Fabaceae family.[3][4] Fenugreek (Trigonella foenum-graecum) is the most well-known and commercially significant source of this compound.[3][5]

While some literature vaguely alludes to its presence in "certain plants and fungi," specific, verifiable examples outside of the Trigonella genus are not documented in peer-reviewed scientific publications. Research has identified 4-hydroxyisoleucine in other Trigonella species, such as Trigonella persica, an endemic species in Iran.[6] However, for practical and commercial purposes, fenugreek remains the sole viable natural source of 4-hydroxyisoleucine.

Table 1: Quantitative Data of 4-Hydroxyisoleucine in Trigonella Species

| Plant Species | Plant Part | Concentration (% of Dry Weight) | Reference(s) |

| Trigonella foenum-graecum | Seeds | 0.015 - 0.4% | [5][7] |

| Trigonella foenum-graecum (Indian genotype, irrigated) | Seeds | up to 1.90% | [8] |

| Trigonella foenum-graecum (Amasya/TR genotype, irrigated) | Seeds | up to 1.63% | [8] |

| Trigonella persica | Seedlings (day 5, 7.5 mM Isoleucine treatment) | 0.0717% (717 µ g/100mg FW) | [6] |

Experimental Protocols for Extraction, Isolation, and Quantification

The extraction and analysis of 4-hydroxyisoleucine from fenugreek seeds require specific and validated methodologies to ensure purity and accurate quantification.

Extraction of 4-Hydroxyisoleucine

A common and effective method for extracting 4-hydroxyisoleucine from fenugreek seeds involves the use of a hydroalcoholic solvent.

Protocol: Ethanol-Water Extraction

-

Preparation of Plant Material: Grind dried fenugreek seeds into a fine powder to increase the surface area for extraction.

-

Defatting (Optional but Recommended): To remove lipidic compounds that may interfere with subsequent steps, pre-extract the powdered seeds with a non-polar solvent like hexane (B92381) or petroleum ether.

-

Primary Extraction:

-

Suspend the defatted seed powder in a 50% ethanol-water solution (v/v).[6]

-

Agitate the mixture at room temperature for a specified period (e.g., 90 minutes to 24 hours) to ensure efficient extraction.

-

Separate the solid material from the liquid extract by filtration or centrifugation.

-

-

Concentration: Concentrate the resulting extract under reduced pressure using a rotary evaporator to remove the ethanol (B145695) and reduce the volume.

Isolation of 4-Hydroxyisoleucine

For obtaining a purified fraction of 4-hydroxyisoleucine, ion-exchange chromatography is a widely used and effective technique.[6]

Protocol: Ion-Exchange Chromatography

-

Resin Preparation: Use a cation-exchange resin (e.g., Amberlite IR-120) and pack it into a chromatography column. Equilibrate the column with a suitable buffer (e.g., deionized water or a weak acid).

-

Sample Loading: Load the concentrated crude extract onto the prepared column.

-

Washing: Wash the column with deionized water to remove neutral and anionic compounds.

-

Elution: Elute the bound amino acids, including 4-hydroxyisoleucine, using a suitable eluent, typically a dilute basic solution (e.g., 2M ammonium (B1175870) hydroxide).

-

Fraction Collection and Analysis: Collect the fractions and monitor for the presence of 4-hydroxyisoleucine using a suitable analytical technique (e.g., Thin Layer Chromatography with ninhydrin (B49086) staining).

Quantification of 4-Hydroxyisoleucine

High-Performance Liquid Chromatography (HPLC) is the gold standard for the accurate quantification of 4-hydroxyisoleucine.

Protocol: HPLC Analysis

-

Sample Preparation:

-

The extracted and isolated fractions containing 4-hydroxyisoleucine may require derivatization for enhanced detection. Pre-column derivatization with o-phthalaldehyde (B127526) (OPA) is a common method for amino acid analysis.[7]

-

-

Chromatographic Conditions:

-

Column: A C18 reverse-phase column is typically used.

-

Mobile Phase: A gradient elution system is often employed. For example, a gradient of solvent A (e.g., 0.1 M sodium acetate (B1210297) buffer, pH 6.5) and solvent B (e.g., methanol) can be used.

-

Detection: If OPA derivatization is used, a fluorescence detector is required (e.g., excitation at 330 nm and emission at 450 nm).

-

-

Quantification:

-

Prepare a standard curve using a certified reference standard of 4-hydroxyisoleucine at various concentrations.

-

Inject the prepared sample and compare the peak area with the standard curve to determine the concentration of 4-hydroxyisoleucine in the sample.

-

Signaling Pathways of 4-Hydroxyisoleucine

The primary therapeutic interest in 4-hydroxyisoleucine stems from its effects on glucose metabolism and insulin (B600854) signaling.

Insulinotropic Effect

4-Hydroxyisoleucine directly stimulates pancreatic β-cells to release insulin in a glucose-dependent manner.[9] This means it is most effective when blood glucose levels are elevated, reducing the risk of hypoglycemia.

Insulin Sensitizing Effect

Beyond its effects on insulin secretion, 4-hydroxyisoleucine also enhances insulin sensitivity in peripheral tissues like muscle and adipose tissue. It achieves this by activating the phosphoinositide 3-kinase (PI3K)-Akt signaling pathway, a key cascade in insulin signaling.[9][10] This leads to increased glucose uptake by cells.

Visualizations

Experimental Workflow

Caption: Workflow for Extraction, Isolation, and Quantification of 4-Hydroxyisoleucine.

Signaling Pathway

Caption: Simplified Signaling Pathway of 4-Hydroxyisoleucine.

Conclusion

4-Hydroxyisoleucine stands out as a unique amino acid with promising therapeutic applications, particularly in the management of metabolic disorders. However, its natural distribution is remarkably limited, with Trigonella foenum-graecum (fenugreek) being the only significant and commercially viable source. The methodologies for its extraction, isolation, and quantification from fenugreek are well-established, providing a solid foundation for research and development. A thorough understanding of its signaling pathways, primarily its dual action on insulin secretion and sensitization, is crucial for its application in drug development and as a functional food ingredient. Future research may focus on biosynthetic production methods to overcome the limitations of its sparse natural availability.

References

- 1. Computational pharmacology and computational chemistry of 4-hydroxyisoleucine: Physicochemical, pharmacokinetic, and DFT-based approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. 4-Hydroxyisoleucine from Fenugreek (Trigonella foenum-graecum): Effects on Insulin Resistance Associated with Obesity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. jmp.ir [jmp.ir]

- 8. Frontiers | Characterization of bioactive compounds in fenugreek genotypes in varying environments: diosgenin, trigonelline, and 4-hydroxyisoleucine [frontiersin.org]

- 9. 4-Hydroxyisoleucine: a plant-derived treatment for metabolic syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. 4-Hydroxyisoleucine from Fenugreek (Trigonella foenum-graecum): Effects on Insulin Resistance Associated with Obesity - PubMed [pubmed.ncbi.nlm.nih.gov]

The Biosynthesis of 4-Hydroxyisoleucine in Plants: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Hydroxyisoleucine (B15566) (4-HIL) is a non-proteinogenic amino acid found predominantly in the seeds of fenugreek (Trigonella foenum-graecum). It has garnered significant attention in the pharmaceutical and nutraceutical industries due to its potential therapeutic effects, particularly its insulinotropic and anti-diabetic properties. This technical guide provides an in-depth overview of the biosynthesis pathway of 4-HIL in plants, focusing on the core enzymatic processes, quantitative data, and experimental methodologies.

The Core Biosynthetic Pathway

The biosynthesis of 4-hydroxyisoleucine in plants, primarily elucidated through studies on fenugreek, is a targeted hydroxylation reaction. The direct precursor for 4-HIL is the essential amino acid L-isoleucine. The key enzymatic step involves the introduction of a hydroxyl group at the C4 position of the isoleucine molecule.

This conversion is catalyzed by a specific enzyme, L-isoleucine dioxygenase , which belongs to the family of 2-oxoglutarate-dependent dioxygenases (2-ODDs) .[1] These enzymes are non-heme iron-containing proteins that utilize 2-oxoglutarate (α-ketoglutarate) as a co-substrate.[2][3]

The overall reaction can be summarized as follows:

L-Isoleucine + 2-Oxoglutarate + O₂ → 4-Hydroxyisoleucine + Succinate + CO₂

This reaction is dependent on the presence of several crucial cofactors:

-

Ferrous iron (Fe²⁺): Essential for the catalytic activity of the dioxygenase.

-

2-Oxoglutarate: Acts as a co-substrate, being oxidatively decarboxylated to succinate.

-

Molecular Oxygen (O₂): The source of the hydroxyl group.

-

Ascorbate: While not always strictly required for all 2-ODDs, it generally enhances the reaction, likely by maintaining the iron cofactor in its reduced Fe²⁺ state.[2]

The biosynthesis has been demonstrated to occur in etiolated seedlings of fenugreek.[1]

Visualizing the Biosynthesis Pathway

Quantitative Data

Quantitative analysis of 4-hydroxyisoleucine content in fenugreek seeds reveals variability based on genotype and geographical origin.

| Plant Material | Method of Analysis | 4-Hydroxyisoleucine Content (% of dry weight) | Reference |

| Fenugreek (Trigonella foenum-graecum) seeds from Iran | HPLC | 0.4% | [4] |

| Fenugreek (Trigonella foenum-graecum) seeds | HPTLC | Average of 0.35% (range 0.015% - 0.4%) | [5] |

| Enzyme | Substrate | Km (mM) | Vmax (U/mg) | Optimal pH | Optimal Temperature (°C) | Reference |

| L-Isoleucine Dioxygenase (mutant IDOM3) from B. thuringiensis | L-Isoleucine | 2.8 ± 0.2 | 15.2 ± 0.5 | 7.0 | ~35 | [6] |

| L-Isoleucine Dioxygenase (mutant IDOM3) from B. thuringiensis | 2-Oxoglutarate | 0.11 ± 0.01 | 15.1 ± 0.4 | 7.0 | ~35 | [6] |

Experimental Protocols

Extraction of 4-Hydroxyisoleucine from Plant Material

A common method for the extraction of 4-HIL from fenugreek seeds for analytical purposes involves the following steps:

-

Sample Preparation: Dry fenugreek seeds are finely ground to a powder.

-

Defatting (Optional but Recommended): The powdered seeds are macerated with a non-polar solvent like petroleum ether to remove lipids, which can interfere with subsequent analysis.[4]

-

Extraction: The defatted seed powder is then extracted with an ethanol-water mixture (e.g., 50% ethanol).[4] The mixture is typically stirred or macerated for an extended period to ensure efficient extraction.

-

Purification (for isolation): For isolating larger quantities of 4-HIL, ion-exchange chromatography is often employed. The ethanolic extract is passed through a cation exchange resin, and after washing, the amino acids are eluted with a basic solution (e.g., 1N ammonium (B1175870) hydroxide).[4]

Quantification of 4-Hydroxyisoleucine by High-Performance Liquid Chromatography (HPLC)

This protocol is a representative method for the quantitative analysis of 4-HIL.

-

Derivatization: As 4-HIL lacks a strong chromophore, pre-column derivatization is necessary for fluorescence or UV detection. A common derivatizing agent is o-phthalaldehyde (B127526) (OPA) in the presence of a thiol (e.g., 2-mercaptoethanol), which reacts with primary amines to form highly fluorescent isoindole derivatives.

-

Chromatographic Conditions:

-

Column: A reversed-phase C18 column is typically used.[7]

-

Mobile Phase: A gradient elution is often employed. For example, a gradient of solvent A (e.g., 0.1 M sodium acetate, pH 6.95: methanol: tetrahydrofuran; 92.5:5:2.5) and solvent B (e.g., methanol: tetrahydrofuran; 97.5:2.5) can be used.[3]

-

Flow Rate: A typical flow rate is around 0.8-1.0 mL/min.[3][7]

-

Detection: Fluorescence detection is highly sensitive for OPA derivatives (e.g., λex = 330-355 nm, λem = 410-440 nm).[3][7]

-

-

Quantification: A calibration curve is generated using a certified standard of 4-hydroxyisoleucine. The concentration in the sample is determined by comparing its peak area to the calibration curve.

General Protocol for in vitro Enzyme Assay of a 2-Oxoglutarate-Dependent Dioxygenase

While a specific, detailed protocol for isoleucine dioxygenase from fenugreek is not available, a general assay can be designed based on the known requirements of 2-ODDs.

-

Preparation of Cell-Free Extract:

-

Homogenize fresh plant tissue (e.g., etiolated fenugreek seedlings) in an ice-cold extraction buffer (e.g., 100 mM Tris-HCl, pH 7.5, containing protease inhibitors, ascorbate, and dithiothreitol).

-

Centrifuge the homogenate at high speed (e.g., 10,000 x g for 20 minutes at 4°C) to pellet cell debris. The resulting supernatant is the cell-free extract containing the enzyme.

-

-

Enzyme Reaction Mixture:

-

In a microcentrifuge tube, combine the following components:

-

Buffer (e.g., 50 mM Tris-HCl, pH 7.5)

-

L-Isoleucine (substrate)

-

2-Oxoglutarate (co-substrate)

-

Ferrous sulfate (B86663) (FeSO₄)

-

Sodium ascorbate

-

Cell-free extract (to initiate the reaction)

-

-

-

Incubation: Incubate the reaction mixture at an optimal temperature (e.g., 30-37°C) for a defined period (e.g., 30-60 minutes).

-

Reaction Termination: Stop the reaction by adding an acid (e.g., perchloric acid or trifluoroacetic acid) or by heat inactivation.

-

Product Analysis: After centrifugation to remove precipitated proteins, the supernatant is analyzed for the presence of 4-hydroxyisoleucine using a suitable analytical method, such as HPLC with derivatization as described above.

Visualizing the Experimental Workflow for Enzyme Activity

Future Perspectives and Research Directions

While the fundamental biosynthetic pathway of 4-hydroxyisoleucine in fenugreek has been outlined, several areas warrant further investigation to provide a complete molecular picture. Key future research should focus on:

-

Enzyme Purification and Characterization: The purification of isoleucine dioxygenase from Trigonella foenum-graecum is essential for its detailed biochemical characterization, including the determination of its kinetic parameters, substrate specificity, and structural analysis.

-

Gene Identification and Cloning: The identification and cloning of the gene(s) encoding isoleucine dioxygenase and any other accessory enzymes in the pathway in fenugreek will be a significant step forward. This will enable heterologous expression and production of the enzyme for biotechnological applications and a deeper understanding of its regulation.

-

Regulatory Mechanisms: Investigating how the biosynthesis of 4-HIL is regulated at the genetic and metabolic levels in response to developmental cues and environmental stresses will provide a more comprehensive understanding of its physiological role in the plant.

This technical guide provides a summary of the current knowledge on the biosynthesis of 4-hydroxyisoleucine in plants. Further research into the specific enzymes and genes will undoubtedly open up new avenues for the sustainable production of this valuable bioactive compound.

References

- 1. Characterization of a dioxygenase from Trigonella foenum-graecum involved in 4-hydroxyisoleucine biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Functional diversity of 2-oxoglutarate/Fe(II)-dependent dioxygenases in plant metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Functional diversity of 2-oxoglutarate/Fe(II)-dependent dioxygenases in plant metabolism [frontiersin.org]

- 4. Co-operative intermolecular kinetics of 2-oxoglutarate dependent dioxygenases may be essential for system-level regulation of plant cell physiology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 2-Oxoglutarate-dependent dioxygenases in plants: mechanism and function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. A strategy for L-isoleucine dioxygenase screening and 4-hydroxyisoleucine production by resting cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. iajps.com [iajps.com]

A Comprehensive Technical Guide to 4-Hydroxyisoleucine: Physicochemical Properties, Experimental Protocols, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Hydroxyisoleucine (B15566) (4-HIL) is a non-proteinogenic amino acid predominantly found in the seeds of the fenugreek plant (Trigonella foenum-graecum)[1][2][3]. It has garnered significant scientific interest for its potent antidiabetic and metabolic regulatory properties[1][4][5]. Unlike the 20 common amino acids, 4-HIL is not incorporated into proteins in mammals and is noted for its unique branched-chain structure with an additional hydroxyl group[6][7]. The major bioactive isomer, (2S,3R,4S)-4-hydroxyisoleucine, is primarily responsible for its pharmacological effects, which include stimulating glucose-dependent insulin (B600854) secretion and improving insulin sensitivity in peripheral tissues[3][5][8][9]. This technical guide provides an in-depth overview of its physicochemical characteristics, detailed experimental protocols for its isolation and analysis, and a summary of its biological mechanisms of action.

Core Physicochemical Properties

4-Hydroxyisoleucine is a white to off-white solid, soluble in water[10][11]. Its molecular structure contains three stereocenters, leading to multiple possible isomers, with the (2S,3R,4S) configuration being the most abundant and active natural form[7]. The molecule's properties make it a candidate for oral drug development, as it complies with key drug-likeness rules such as Lipinski's rule of five[1][12].

| Property | Value | Source(s) |

| Molecular Formula | C₆H₁₃NO₃ | [8][10][11] |

| Molecular Weight | 147.17 g/mol | [2][4][7][10][11] |

| Appearance | White to off-white solid/powder | [4][10] |

| Melting Point | ~223-224°C; ~240°C (decomposes) | [10][13] |

| Boiling Point (Predicted) | 331.6 ± 32.0 °C | [13] |

| Solubility | Soluble in water (≥26 mg/mL); Slightly soluble in Methanol (B129727) | [10][11][13] |

| pKa (Predicted) | 2.41 ± 0.25 | [13] |

| Optical Activity ([α]/D) | +32.5 ± 2.0° (c = 1 in H₂O) | [13] |

| LogP | -2.63 | [6][12] |

| Topological Polar Surface Area (TPSA) | 83.55 Ų | [6][12] |

Experimental Protocols

Extraction and Isolation from Fenugreek Seeds

The isolation of 4-hydroxyisoleucine from fenugreek seeds is a multi-step process involving defatting, extraction, and chromatographic purification. The following protocol is a synthesized representation of common methods.

Objective: To isolate and purify 4-HIL from Trigonella foenum-graecum seeds.

Methodology:

-

Preparation: Pulverize dried fenugreek seeds and pass the powder through a 40-mesh sieve[2].

-

Defatting: Subject the sieved powder to extraction with a non-polar solvent like hexane (B92381) or petroleum ether to remove lipids. This step is typically repeated multiple times to ensure complete defatting[2][14].

-

Aqueous-Alcoholic Extraction: Extract the defatted powder with an ethanol-water mixture (e.g., 50-70% ethanol)[1][2][14]. The extraction can be performed at room temperature or slightly elevated temperatures (50-65°C) with stirring for 1-2 hours and repeated 2-4 times to maximize yield[15].

-

Concentration: Combine the filtrates from the extraction steps and concentrate the solution under reduced pressure to obtain a viscous extract[2]. This concentrate can be spray-dried to yield a free-flowing powder[2].

-

Ion-Exchange Chromatography:

-

Dissolve the dried extract in demineralized water[2].

-

Load the solution onto a strong cation-exchange resin column (e.g., D001 type)[2][14][15].

-

Wash the column with demineralized water to remove unbound components like saponins[2].

-

Elute the bound amino acids, including 4-HIL, using a weak base, typically 1-2N ammonia (B1221849) solution[2][14].

-

-

Final Purification and Crystallization:

-

Collect the ammonia fractions containing amino acids and concentrate them under vacuum to remove the ammonia[15].

-

The resulting concentrate, rich in 4-HIL, can be further purified by treating it with a mixture of methanol and dichloromethane (B109758) (MDC) to precipitate impurities, followed by filtration[2].

-

The final filtrate is concentrated and dried to yield a purified, debittered 4-HIL powder with a purity of over 80%[2].

-

Analytical Quantification Methods

Objective: To quantify 4-HIL in fenugreek extracts.

Methodology:

-

Stationary Phase: Silica gel GF254 HPTLC plates[16].

-

Sample Application: Apply standard solutions and sample extracts using a semiautomatic applicator like a Linomat V. A typical application might be 80 nL/s with a band width of 3.0 mm[4][17].

-

Mobile Phase: A common solvent system is n-butanol:acetic acid:water (4:1:1, v/v/v) or n-butanol:methanol:acetic acid:water (4:1.5:1:1, v/v/v)[4][16][17].

-

Development: Develop the plate in a twin-trough glass chamber saturated with the mobile phase vapor for approximately 20 minutes[16].

-

Derivatization & Detection:

-

After drying, spray the plate with a ninhydrin (B49086) solution (e.g., 30 mg ninhydrin in 10 mL butanol and 0.3 mL glacial acetic acid)[1].

-

Heat the plate at 110°C for 3-5 minutes to develop the color[1].

-

Perform densitometric scanning. 4-HIL spots can be detected at 570 nm after derivatization, or at 254 nm before derivatization[4]. The typical Rf value is around 0.36-0.45 in the specified solvent systems[1][4].

-

Objective: To separate and quantify 4-HIL isomers in extracts.

Methodology:

-

Derivatization: Pre-column derivatization with o-phthaldialdehyde (OPA) is commonly used for fluorescence detection[4][13][16].

-

Stationary Phase: A reverse-phase C18 column (e.g., 250mm x 4.6mm, 5µm particle size)[4][17].

-

Mobile Phase: A gradient elution is typically employed. For instance, a gradient from Solvent A (e.g., 0.1 M sodium acetate (B1210297) pH 6.95:methanol:tetrahydrofuran; 92.5:5:2.5) to Solvent B (e.g., methanol:tetrahydrofuran; 97.5:2.5) can be used[13].

-

Flow Rate: A standard flow rate is 1.0 mL/min[4].

-

Detection: Fluorescence detection is highly sensitive for OPA derivatives, with excitation (λex) at ~330-355 nm and emission (λem) at ~410-440 nm[4][13][16].

-

Quantification: The concentration of 4-HIL is determined by comparing the peak area in the sample chromatogram with a calibration curve generated from standard solutions[13]. The retention time for the primary 4-HIL peak is often around 8 minutes under these conditions[4].

Biological Activity and Mechanism of Action

4-HIL exhibits a dual mechanism of action in regulating glucose homeostasis: it acts as an insulin secretagogue and an insulin sensitizer.

-

Insulinotropic Effect: 4-HIL directly stimulates pancreatic β-cells to release insulin, but this effect is strictly glucose-dependent[3]. It is ineffective at low or normal glucose levels but significantly potentiates insulin secretion at hyperglycemic concentrations (e.g., above 6.6 mM glucose)[3][8]. This glucose-dependent action is highly desirable for an antidiabetic agent as it minimizes the risk of hypoglycemia.

-

Insulin Sensitizing Effect: Beyond its effects on the pancreas, 4-HIL enhances insulin sensitivity in peripheral tissues like skeletal muscle, liver, and adipose tissue[6][8][18]. It achieves this by modulating key components of the insulin signaling pathway. Studies have shown that 4-HIL increases the phosphorylation of Insulin Receptor Substrate-1 (IRS-1) and the downstream protein kinase B (Akt)[6][10][12][19]. The activation of the PI3K/Akt pathway is a critical step in insulin signaling that ultimately leads to the translocation of the glucose transporter GLUT4 to the cell membrane, facilitating glucose uptake from the bloodstream[6][8][10][18]. Furthermore, 4-HIL has been shown to activate AMP-activated protein kinase (AMPK), which plays a role in improving mitochondrial biogenesis and energy metabolism[12]. It also exhibits anti-inflammatory properties by reducing the activation of pro-inflammatory pathways like NF-κB and JNK, which are known to contribute to insulin resistance[8][10][19].

Conclusion

4-Hydroxyisoleucine stands out as a promising natural compound with significant therapeutic potential, particularly for managing type 2 diabetes and metabolic syndrome. Its well-defined physicochemical properties, coupled with a dual-action mechanism that enhances both insulin secretion and sensitivity, make it an attractive candidate for further drug development. The detailed protocols for extraction and analysis provided herein serve as a valuable resource for researchers aiming to investigate this unique amino acid. Future studies will likely focus on optimizing its synthesis, exploring its full range of metabolic effects, and translating its benefits into clinical applications.

References

- 1. phytojournal.com [phytojournal.com]

- 2. A Process For Isolation Of 4 this compound (Hil) From Fenugreek [quickcompany.in]

- 3. diabetesjournals.org [diabetesjournals.org]

- 4. iajps.com [iajps.com]

- 5. 4-Hydroxyisoleucine: a plant-derived treatment for metabolic syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Diosgenin, 4-Hydroxyisoleucine, and Fiber from Fenugreek: Mechanisms of Actions and Potential Effects on Metabolic Syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 7. openaccessjournals.com [openaccessjournals.com]

- 8. mdpi.com [mdpi.com]

- 9. FR2854629B1 - PROCESS FOR THE SYNTHESIS OF 4-HYDROXYISOLEUCINE AND ITS DERIVATIVES - Google Patents [patents.google.com]

- 10. 4-Hydroxyisoleucine ameliorates fatty acid-induced insulin resistance and inflammatory response in skeletal muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. journals.physiology.org [journals.physiology.org]

- 12. 4-Hydroxyisoleucine improves insulin resistance by promoting mitochondrial biogenesis and act through AMPK and Akt dependent pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. jmp.ir [jmp.ir]

- 14. researchgate.net [researchgate.net]

- 15. CN1313435C - Novel method for extracting 4-hydroxy isoleucine product from trigonella - Google Patents [patents.google.com]

- 16. akjournals.com [akjournals.com]

- 17. researchgate.net [researchgate.net]

- 18. 4-Hydroxyisoleucine improves insulin resistance in HepG2 cells by decreasing TNF-α and regulating the expression of insulin signal transduction proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 19. 4-Hydroxyisoleucine from Fenugreek (Trigonella foenum-graecum): Effects on Insulin Resistance Associated with Obesity - PubMed [pubmed.ncbi.nlm.nih.gov]

The Insulinotropic Action of 4-Hydroxyisoleucine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Hydroxyisoleucine (B15566) (4-HIL), a unique branched-chain amino acid isolated from fenugreek seeds (Trigonella foenum-graecum), has garnered significant attention for its potential therapeutic applications in metabolic disorders, particularly type 2 diabetes. This technical guide provides an in-depth analysis of the mechanism of action of 4-HIL in stimulating insulin (B600854) secretion. It details the direct, glucose-dependent effects on pancreatic β-cells and the underlying signaling pathways. This document summarizes key quantitative data, provides detailed experimental protocols for pivotal assays, and includes visualizations of the core signaling cascades and experimental workflows to facilitate a comprehensive understanding for researchers and drug development professionals.

Core Mechanism of Action: A Dual Approach to Glycemic Control

4-Hydroxyisoleucine exhibits a dual mechanism of action, making it a compelling candidate for diabetes therapy. It not only directly stimulates insulin secretion from pancreatic β-cells in a glucose-dependent manner but also enhances insulin sensitivity in peripheral tissues.[1][2][3] This dual functionality addresses two key pathological features of type 2 diabetes: impaired insulin secretion and insulin resistance.

The insulinotropic effect of 4-HIL is strictly dependent on ambient glucose concentrations. It is ineffective at low or basal glucose levels, but significantly potentiates insulin secretion at supra-physiological glucose concentrations (e.g., 6.6–16.7 mmol/l).[4][5] This glucose-dependent action is a significant advantage over traditional insulin secretagogues like sulfonylureas, as it may minimize the risk of hypoglycemia.[6]

Quantitative Data on the Effects of 4-Hydroxyisoleucine

The following tables summarize the quantitative effects of 4-hydroxyisoleucine on insulin secretion and glucose metabolism from various experimental models.

Table 1: In Vitro Glucose-Stimulated Insulin Secretion (GSIS) in Isolated Pancreatic Islets

| Species | Glucose Concentration (mM) | 4-HIL Concentration (µM) | Fold Increase in Insulin Secretion (vs. Glucose Alone) | Reference |

| Rat | 8.3 | 200 | ~1.5 | [6] |

| Rat | 16.7 | 200 | ~1.8 | [6][7] |

| Human | 8.3 | 200 | Significant potentiation | [3][4] |

| Human | 16.7 | 200 | Significant potentiation | [3][4] |

Table 2: In Vivo Effects of 4-Hydroxyisoleucine on Plasma Insulin and Glucose Levels

| Animal Model | 4-HIL Dose | Route of Administration | Effect on Plasma Insulin | Effect on Plasma Glucose | Reference |

| Normal Rats | 18 mg/kg | Intravenous | 2- to 3-fold greater response during IVGTT | Reduced increment during IVGTT | [1] |

| NIDD Rats | 50 mg/kg | Intravenous (single dose) | Partially restored glucose-induced insulin response | No significant change in glucose tolerance | [7] |

| NIDD Rats | 50 mg/kg/day | Intravenous (6 days) | Decreased basal insulinemia | Reduced basal hyperglycemia, improved glucose tolerance | [7] |

| High-Fat Diet Mice | 200 mg/kg/day | Oral | Decreased | Decreased | [8] |

Table 3: Effects of 4-Hydroxyisoleucine on Glucose Uptake and Signaling in Peripheral Tissues

| Cell/Tissue Type | Experimental Condition | 4-HIL Concentration | Outcome | Reference |

| L6-GLUT4myc Myotubes | 16-hour incubation | 10 µM | Substantial increase in 2-deoxyglucose uptake and GLUT4 translocation | [9][10] |

| L6 Myotubes | Palmitate-induced insulin resistance | 10 µM | Prevented inhibition of insulin-stimulated glucose uptake and GLUT4 translocation | [11] |

| Skeletal Muscle (in vivo) | Insulin-resistant rats | 50 mg/kg | Increased phosphorylation of Akt | [3] |

| Liver (in vivo) | Insulin-resistant rats | 50 mg/kg | Activation of PI3K activity | [2] |

Signaling Pathways of 4-Hydroxyisoleucine Action

The insulinotropic and insulin-sensitizing effects of 4-HIL are mediated by specific intracellular signaling pathways.

Direct Action on Pancreatic β-Cells

While the precise molecular target of 4-HIL on the β-cell remains to be fully elucidated, evidence suggests a mechanism that potentiates glucose-stimulated insulin secretion. The biphasic pattern of insulin release induced by 4-HIL indicates an effect on both the readily releasable pool and the reserve pool of insulin granules.[4] It does not appear to interact with the signaling pathways of other secretagogues like leucine, arginine, or tolbutamide, suggesting a distinct mechanism of action.[4]

Figure 1: Proposed mechanism of 4-HIL in potentiating glucose-stimulated insulin secretion in pancreatic β-cells.

Enhancement of Insulin Signaling in Peripheral Tissues

In peripheral tissues such as muscle and liver, 4-HIL has been shown to improve insulin sensitivity by activating the phosphoinositide 3-kinase (PI3K)/Akt signaling pathway.[2][3] This pathway is central to insulin-mediated glucose uptake and metabolism. 4-HIL enhances the phosphorylation of key signaling intermediates, including insulin receptor substrate (IRS), Akt, and Akt substrate of 160 kDa (AS160), leading to increased translocation of the glucose transporter GLUT4 to the plasma membrane and consequently, increased glucose uptake.[9][11]

Figure 2: 4-HIL enhances insulin signaling via the PI3K/Akt pathway in skeletal muscle cells.

Detailed Experimental Protocols

Perifusion of Isolated Pancreatic Islets for Dynamic Insulin Secretion Assay

This protocol allows for the dynamic measurement of insulin secretion from isolated islets in response to various stimuli.

Materials:

-

Krebs-Ringer bicarbonate buffer (KRBB) supplemented with 0.5% bovine serum albumin (BSA) and varying glucose concentrations.

-

Collagenase P

-

Ficoll gradient

-

Perifusion system with chambers

-

Insulin ELISA kit

Procedure:

-

Islet Isolation: Isolate pancreatic islets from rats or humans by collagenase digestion followed by purification on a Ficoll density gradient.

-

Islet Culture: Culture isolated islets overnight in RPMI-1640 medium supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Perifusion Setup: Place a group of size-matched islets (e.g., 100-150) into each chamber of the perifusion system.

-

Equilibration: Perifuse the islets with KRBB containing a basal glucose concentration (e.g., 2.8 mM) for 60 minutes to establish a stable baseline.

-

Stimulation: Switch the perifusion buffer to KRBB containing a stimulatory glucose concentration (e.g., 16.7 mM) with or without different concentrations of 4-HIL.

-

Fraction Collection: Collect fractions of the perifusate at regular intervals (e.g., every 1-2 minutes) into tubes containing an insulin-preserving agent.

-

Insulin Measurement: Quantify the insulin concentration in each fraction using an insulin ELISA kit.

-

Data Analysis: Plot insulin secretion rate over time to visualize the dynamics of insulin release, including the first and second phases.

Figure 3: Experimental workflow for islet perifusion assay.

Western Blot Analysis of PI3K/Akt Pathway Activation

This protocol details the procedure for assessing the phosphorylation status of key proteins in the PI3K/Akt signaling pathway.

Materials:

-

L6 myotubes or other insulin-sensitive cells

-

4-HIL, insulin

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels, transfer apparatus, and PVDF membranes

-

Primary antibodies (anti-phospho-Akt, anti-total-Akt, anti-phospho-IRS-1, etc.)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

Procedure:

-

Cell Culture and Treatment: Culture L6 myotubes to differentiation. Starve the cells and then treat with 4-HIL for a specified duration, followed by stimulation with insulin.

-

Protein Extraction: Lyse the cells with ice-cold lysis buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Western Blotting: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate with primary antibody overnight at 4°C.

-

Wash and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection: Visualize protein bands using an ECL substrate and an imaging system.

-

Quantification: Perform densitometric analysis of the bands to determine the ratio of phosphorylated to total protein.

Conclusion

4-Hydroxyisoleucine presents a promising, multi-faceted approach to the management of type 2 diabetes. Its unique glucose-dependent insulinotropic action, coupled with its ability to enhance insulin sensitivity in peripheral tissues via the PI3K/Akt pathway, positions it as a strong candidate for further pre-clinical and clinical investigation. The experimental protocols and quantitative data provided in this guide offer a comprehensive resource for researchers and drug development professionals seeking to explore the therapeutic potential of this novel, plant-derived amino acid.

References

- 1. journals.physiology.org [journals.physiology.org]

- 2. 4-Hydroxyisoleucine: a plant-derived treatment for metabolic syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. 4-Hydroxyisoleucine: a novel amino acid potentiator of insulin secretion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 4-Hydroxyisoleucine: A Novel Amino Acid Potentiator of Insulin Secretion | Semantic Scholar [semanticscholar.org]

- 6. journals.physiology.org [journals.physiology.org]

- 7. 4-Hydroxyisoleucine: experimental evidence of its insulinotropic and antidiabetic properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 4-Hydroxyisoleucine Alleviates Macrophage-Related Chronic Inflammation and Metabolic Syndrome in Mice Fed a High-Fat Diet - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 4-Hydroxyisoleucine stimulates glucose uptake by increasing surface GLUT4 level in skeletal muscle cells via phosphatidylinositol-3-kinase-dependent pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. 4-Hydroxyisoleucine ameliorates fatty acid-induced insulin resistance and inflammatory response in skeletal muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of 4-Hydroxyisoleucine in Glucose Metabolism: A Technical Guide

Executive Summary: 4-Hydroxyisoleucine (B15566), an unconventional amino acid predominantly found in fenugreek seeds, has garnered significant scientific interest for its potential role in managing glucose metabolism. This compound exhibits a dual mechanism of action: it directly stimulates insulin (B600854) secretion from pancreatic β-cells in a glucose-dependent manner and enhances insulin sensitivity in peripheral tissues such as muscle and adipose tissue. Its unique properties distinguish it from traditional insulin secretagogues, suggesting a lower risk of hypoglycemia. This document provides a comprehensive overview of the molecular mechanisms, quantitative effects, and key experimental methodologies related to the study of 4-hydroxyisoleucine, intended for researchers and professionals in the field of metabolic disease and drug development.

Introduction to 4-Hydroxyisoleucine

4-Hydroxyisoleucine (4-OH-Ile) is a non-proteinogenic amino acid isolated from fenugreek (Trigonella foenum-graecum) seeds. It has been identified as a key active ingredient responsible for the anti-diabetic properties of these seeds. Structurally, it is an isomer of isoleucine with a hydroxyl group at the C4 position. This modification is crucial for its biological activity, which primarily involves the regulation of blood glucose levels. Research has demonstrated its potential in both stimulating insulin release and improving insulin action, making it a promising candidate for further investigation as a therapeutic agent for type 2 diabetes.

Mechanism of Action in Glucose Homeostasis

4-Hydroxyisoleucine modulates glucose metabolism through a two-pronged approach: acting on pancreatic β-cells to regulate insulin secretion and on peripheral tissues to improve insulin sensitivity.

Glucose-Dependent Insulin Secretion

Unlike sulfonylurea drugs, which stimulate insulin release regardless of glucose levels, 4-hydroxyisoleucine's effect is strictly glucose-dependent. It potentiates insulin secretion only in the presence of moderate to high glucose concentrations, thereby minimizing the risk of inducing hypoglycemia.

The proposed mechanism involves a direct action on pancreatic β-cells, leading to an increase in intracellular calcium levels, a critical step in insulin exocytosis. Studies suggest that it may modulate the activity of ATP-sensitive potassium (KATP) channels or other downstream signaling events in the insulin secretion pathway.

Caption: Glucose-dependent insulin secretion pathway potentiated by 4-hydroxyisoleucine in pancreatic β-cells.

Enhanced Insulin Sensitivity and Signaling

Beyond its effects on the pancreas, 4-hydroxyisoleucine improves insulin sensitivity in peripheral tissues. It has been shown to enhance the insulin signaling cascade, particularly through the PI3K/Akt pathway.

Upon insulin binding to its receptor, the insulin receptor substrate (IRS) proteins are phosphorylated. 4-Hydroxyisoleucine treatment has been shown to increase the phosphorylation of IRS-1 and IRS-2. This activation leads to the recruitment and activation of phosphatidylinositol 3-kinase (PI3K), which in turn activates Akt (Protein Kinase B). Activated Akt promotes the translocation of the glucose transporter 4 (GLUT4) from intracellular vesicles to the plasma membrane in muscle and fat cells, facilitating glucose uptake from the bloodstream.

Caption: Insulin signaling pathway showing enhancement of IRS phosphorylation by 4-hydroxyisoleucine.

Quantitative Data from Preclinical and Clinical Studies

The effects of 4-hydroxyisoleucine have been quantified in various studies, from in vitro cell culture experiments to animal models and human clinical trials.

Table 1: Effects of 4-Hydroxyisoleucine on Insulin Secretion

| Model System | Glucose Conc. | 4-OH-Ile Conc. | Fold Increase in Insulin Secretion | Reference |

| Isolated Rat Pancreatic Islets | 2.8 mM | 100 µM | No significant effect | |

| Isolated Rat Pancreatic Islets | 8.3 mM | 100 µM | ~2.0-fold | |

| Isolated Rat Pancreatic Islets | 16.7 mM | 100 µM | ~2.3-fold | |

| Perfused Rat Pancreas | 16.7 mM | 100 µM | ~1.8-fold |

Table 2: Effects of 4-Hydroxyisoleucine on Glucose Metabolism in Animal Models

| Animal Model | Treatment Details | Duration | Key Findings | Reference |

| Normal Wistar Rats | 50 mg/kg, oral | Single dose | 21% decrease in plasma glucose during OGTT | |

| Type 2 Diabetic Rats (Goto-Kakizaki) | 50 mg/kg/day, oral | 2 weeks | ↓ Fasting blood glucose, ↓ Plasma triglycerides | |

| Fructose-fed Insulin Resistant Rats | 2% in diet | 8 weeks | Improved insulin sensitivity, ↑ IRS-2 & PI3K expression |

Key Experimental Protocols

Reproducing and building upon existing research requires a clear understanding of the methodologies employed. Below are detailed protocols for key experiments used to evaluate the efficacy of 4-hydroxyisoleucine.

Protocol: Islet Perifusion for Insulin Secretion Assay

This protocol assesses the dynamics of insulin secretion from isolated pancreatic islets in response to various stimuli.

-

Islet Isolation: Isolate pancreatic islets from rodents (e.g., Wistar rats) by collagenase digestion of the pancreas followed by density gradient centrifugation.

-

Perifusion System Setup: Place isolated islets into perifusion chambers maintained at 37°C. Perfuse with a Krebs-Ringer bicarbonate buffer (KRBB) supplemented with bovine serum albumin (BSA) and equilibrated with 95% O₂ / 5% CO₂.

-

Basal Secretion: Begin by perfusing islets with KRBB containing a basal glucose concentration (e.g., 2.8 mM) for a 30-60 minute equilibration period to establish a stable baseline insulin secretion.

-

Stimulation Phase: Switch the perfusion medium to one containing a stimulatory glucose concentration (e.g., 16.7 mM) with or without the test compound (e.g., 100 µM 4-hydroxyisoleucine).

-

Fraction Collection: Collect the perifusate in fractions at regular intervals (e.g., every 1-2 minutes) throughout the experiment.

-

Insulin Quantification: Measure the insulin concentration in each collected fraction using a radioimmunoassay (RIA) or an enzyme-linked immunosorbent assay (ELISA).

-

Data Analysis: Plot insulin secretion rate over time to observe the dynamics of the response to glucose and 4-hydroxyisoleucine.

The Anti-Diabetic Potential of 4-Hydroxyisoleucine: A Technical Overview of Preliminary Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Hydroxyisoleucine (B15566) (4-HIL), a non-proteinogenic amino acid isolated from fenugreek (Trigonella foenum-graecum) seeds, has emerged as a promising natural compound with significant anti-diabetic properties.[1] This technical guide synthesizes the findings from key preliminary studies, focusing on the molecular mechanisms, quantitative effects, and experimental methodologies that underpin its therapeutic potential. The evidence suggests that 4-HIL exerts its effects through a dual mechanism: stimulating glucose-dependent insulin (B600854) secretion and enhancing insulin sensitivity in peripheral tissues.[2][3]

Core Mechanisms of Action

The anti-diabetic effects of 4-hydroxyisoleucine are primarily attributed to two distinct, yet complementary, mechanisms of action:

-

Insulinotropic Effects: 4-HIL has been shown to directly stimulate pancreatic β-cells to release insulin in a glucose-dependent manner.[4][5] This is a crucial characteristic, as it implies a lower risk of hypoglycemia compared to conventional insulin secretagogues like sulfonylureas, which stimulate insulin release irrespective of blood glucose levels.[1][6] Studies have demonstrated this effect in isolated rat and human pancreatic islets.[4][5] The insulin secretion pattern induced by 4-HIL is biphasic and does not alter the secretion of glucagon (B607659) or somatostatin.[4][5]

-

Insulin-Sensitizing Effects: Beyond its impact on insulin secretion, 4-HIL enhances insulin sensitivity in peripheral tissues such as skeletal muscle, liver, and adipose tissue.[1][2] This is achieved through the modulation of key signaling pathways involved in glucose metabolism.

Key Signaling Pathways Modulated by 4-Hydroxyisoleucine

The insulin-sensitizing action of 4-HIL is mediated through its influence on several critical intracellular signaling cascades.

The PI3K/Akt Signaling Pathway

A primary mechanism by which 4-HIL improves insulin sensitivity is through the activation of the phosphatidylinositol-3-kinase (PI3K)/Akt pathway.[2][7] This pathway is central to insulin-mediated glucose uptake. Upon insulin receptor activation, Insulin Receptor Substrate-1 (IRS-1) is phosphorylated, which in turn activates PI3K. Activated PI3K leads to the phosphorylation and activation of Akt (also known as Protein Kinase B). Akt then promotes the translocation of glucose transporter 4 (GLUT4) from intracellular vesicles to the plasma membrane, facilitating glucose entry into the cell.[1][7] Studies have shown that 4-HIL enhances the phosphorylation of Akt and increases the translocation of GLUT4 to the cell surface in skeletal muscle cells.[1][7]

The AMPK Signaling Pathway

4-Hydroxyisoleucine has also been shown to activate AMP-activated protein kinase (AMPK), a critical energy sensor in cells.[8][9] AMPK activation is known to increase glucose uptake and fatty acid oxidation. In the context of 4-HIL's anti-diabetic effects, AMPK activation contributes to improved glucose tolerance and insulin sensitivity.[8] Studies in L6 myotubes have demonstrated that 4-HIL increases glucose uptake in an AMPK-dependent manner.[8] Furthermore, 4-HIL upregulates the expression of genes involved in mitochondrial biogenesis and energy metabolism, such as PGC-1α, PGC-1β, CPT1, and CPT2, in both liver and skeletal muscle.[8]

Attenuation of Inflammatory Pathways

Chronic low-grade inflammation is a key contributor to insulin resistance. Pro-inflammatory cytokines like TNF-α can impair insulin signaling. 4-Hydroxyisoleucine has demonstrated anti-inflammatory properties by inhibiting the activation of inflammatory pathways such as NF-κB, JNK1/2, ERK1/2, and p38 MAPK.[1][10] By reducing the production of reactive oxygen species (ROS) and subsequent inflammation, 4-HIL helps to preserve insulin sensitivity.[10] It has also been shown to suppress the co-immunoprecipitation of SOCS-3 with the insulin receptor, a mechanism by which inflammation induces insulin resistance.[9][11]

Quantitative Data from Preclinical Studies

The following tables summarize the quantitative findings from key in vitro and in vivo studies on 4-hydroxyisoleucine.

Table 1: In Vitro Effects of 4-Hydroxyisoleucine

| Parameter | Cell Line/Model | 4-HIL Concentration | Observed Effect | Reference |

| Insulin Secretion | Isolated Rat & Human Pancreatic Islets | 100 µM - 1 mM | Potentiated glucose-induced insulin secretion at supranormal glucose concentrations (6.6-16.7 mM) | [4][5] |

| Insulin Secretion | Isolated NIDD Rat Islets | 200 µM | Potentiated glucose (16.7 mM)-induced insulin release | [6][12] |

| Glucose Uptake | L6-GLUT4myc Myotubes | Not specified | Substantial increase after 16h exposure | [7] |

| GLUT4 Translocation | L6-GLUT4myc Myotubes | Not specified | Increased translocation to the cell surface | [7] |

| Akt Phosphorylation (Ser-473) | L6-GLUT4myc Myotubes | Not specified | Significant increase in basal phosphorylation | [7] |

| Glucose Uptake | IR HepG2 Cells | Not specified | Significantly increased in a dose-dependent manner | [13] |

Table 2: In Vivo Effects of 4-Hydroxyisoleucine in Animal Models

| Animal Model | 4-HIL Dosage | Duration | Key Findings | Reference |

| Normal Rats (IVGTT) | 18 mg/kg | Acute | Improved glucose tolerance | [6] |

| Normal Dogs (OGTT) | 18 mg/kg | Acute | Improved glucose tolerance | [6] |

| NIDD Rats | 50 mg/kg (single IV) | Acute | Partially restored glucose-induced insulin response | [6][12] |

| NIDD Rats | 50 mg/kg/day | 6 days | Reduced basal hyperglycemia and basal insulinemia; slightly improved glucose tolerance | [6][12] |

| Alloxan-induced Diabetic Rats | Fenugreek seed powder (28% 4-HIL) | Not specified | Significant improvement in blood glucose levels and body weight | [1] |

| Dyslipidemic Hamsters | Not specified | Not specified | Decreased plasma triglycerides, total cholesterol, and FFAs; 39% increase in HDL-C:TC ratio | [1] |